molecular formula C11H18O4 B13494438 2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one

2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one

Cat. No.: B13494438
M. Wt: 214.26 g/mol
InChI Key: LNLSGCPRCCEJCG-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with a dimethoxyacetyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one typically involves the reaction of 4-methylcyclohexanone with 2,2-dimethoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dimethoxyacetyl group. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. Its combination of a dimethoxyacetyl group and a methyl group makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

2-(2,2-dimethoxyacetyl)-4-methylcyclohexan-1-one

InChI

InChI=1S/C11H18O4/c1-7-4-5-9(12)8(6-7)10(13)11(14-2)15-3/h7-8,11H,4-6H2,1-3H3

InChI Key

LNLSGCPRCCEJCG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(C1)C(=O)C(OC)OC

Origin of Product

United States

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